An In-depth Technical Guide to Hippuryl-L-phenylalanine: Chemical Properties and Structure
An In-depth Technical Guide to Hippuryl-L-phenylalanine: Chemical Properties and Structure
For researchers, scientists, and professionals in drug development, a comprehensive understanding of key biochemical reagents is paramount. This guide provides a detailed overview of the chemical properties, structure, and relevant experimental applications of Hippuryl-L-phenylalanine, a widely utilized substrate in enzymatic assays.
Core Chemical and Physical Properties
Hippuryl-L-phenylalanine is a synthetic dipeptide derivative used extensively in biochemistry, particularly for the determination of carboxypeptidase A activity.[1][2] Its physical and chemical characteristics are crucial for its proper handling, storage, and application in experimental settings.
Structural and Identification Data
The fundamental structural and identifying information for Hippuryl-L-phenylalanine is summarized below.
| Identifier | Value | Source |
| Molecular Formula | C₁₈H₁₈N₂O₄ | PubChem[3], Sigma-Aldrich, ChemScene[4], Creative Enzymes[5] |
| Molecular Weight | 326.35 g/mol | Sigma-Aldrich, ChemScene[4], Creative Enzymes[5] |
| IUPAC Name | (2S)-2-[(2-benzamidoacetyl)amino]-3-phenylpropanoic acid | Protheragen Obesity[6] |
| CAS Number | 744-59-2 | Sigma-Aldrich, Creative Enzymes[5] |
| EC Number | 212-016-7 | Sigma-Aldrich |
| PubChem CID | 38988871 | PubChem[3] |
| SMILES | OC(=O)--INVALID-LINK--NC(=O)CNC(=O)c2ccccc2 | Sigma-Aldrich |
| InChI | 1S/C18H18N2O4/c21-16(12-19-17(22)14-9-5-2-6-10-14)20-15(18(23)24)11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,19,22)(H,20,21)(H,23,24)/t15-/m0/s1 | Sigma-Aldrich |
| Synonyms | Hippuryl-Phe, N-Benzoyl-Gly-Phe | Sigma-Aldrich, Creative Enzymes[5] |
Physicochemical and Handling Properties
Key physicochemical data and handling information are critical for experimental design and execution.
| Property | Value | Source |
| Form | Powder | Sigma-Aldrich |
| Solubility | Acetic acid: 50 mg/mL (clear, colorless) | Sigma-Aldrich |
| Storage Temperature | -20°C | Sigma-Aldrich, ChemScene[4], Creative Enzymes[5] |
| Assay Purity | ≥98% (TLC) | Sigma-Aldrich, ChemScene[4] |
| XLogP3 | 1.7 | PubChem[3] |
| Topological Polar Surface Area | 95.5 Ų | PubChem[3], ChemScene[4] |
| Hydrogen Bond Donors | 3 | ChemScene[4] |
| Hydrogen Bond Acceptors | 3 | ChemScene[4] |
| Rotatable Bonds | 7 | ChemScene[4] |
Enzymatic Hydrolysis by Carboxypeptidase A
Hippuryl-L-phenylalanine serves as a specific substrate for carboxypeptidase A, a protease enzyme.[1][2] The enzyme catalyzes the hydrolysis of the peptide bond, releasing hippuric acid and L-phenylalanine. This reaction is fundamental to assays measuring carboxypeptidase A activity.
Caption: Enzymatic cleavage of Hippuryl-L-phenylalanine by Carboxypeptidase A.
Experimental Protocol: Carboxypeptidase A Activity Assay
The following is a detailed methodology for determining Carboxypeptidase A activity using a continuous spectrophotometric rate determination assay with Hippuryl-L-phenylalanine as the substrate.[7] The procedure is based on the method described by Folk and Schirmer (1963).[7]
Principle
The assay measures the rate of hydrolysis of Hippuryl-L-phenylalanine by monitoring the increase in absorbance at 254 nm, which corresponds to the formation of hippuric acid.[7] One unit of activity is defined as the amount of enzyme that hydrolyzes one micromole of Hippuryl-L-phenylalanine per minute at pH 7.5 and 25°C.[7]
Reagents and Solutions
-
0.025 M Tris-HCl buffer, pH 7.5, containing 0.5 M NaCl: Prepare by dissolving the appropriate amounts of Tris base and NaCl in deionized water, adjusting the pH to 7.5 with HCl, and bringing to the final volume.
-
0.001 M Hippuryl-L-phenylalanine Substrate Solution: Dissolve Hippuryl-L-phenylalanine in the 0.025 M Tris-HCl buffer (with 0.5 M NaCl) to a final concentration of 1.0 mM.
-
10% Lithium Chloride (LiCl): Prepare a 10% (w/v) solution of LiCl in deionized water. This is used as the enzyme diluent.
-
Enzyme Solution: Dissolve Carboxypeptidase A crystals in cold 10% LiCl to a concentration of 1-3 units/mL.[7] It is noted that the crystals may not dissolve readily; the solution should be allowed to clear before use.[7]
Spectrophotometric Procedure
-
Instrument Setup: Set the spectrophotometer to a wavelength of 254 nm and equilibrate the cell holder to 25°C.[7][8]
-
Reaction Mixture Preparation: In a suitable cuvette, pipette 2.0 mL of the 0.001 M Hippuryl-L-phenylalanine substrate solution.[7]
-
Temperature Equilibration: Incubate the cuvette in the spectrophotometer for 3-4 minutes to allow the substrate to reach 25°C.[7] During this time, establish the blank rate, if any, by monitoring the absorbance.
-
Initiation of Reaction: Add 0.1 mL of the diluted enzyme solution to the cuvette, mix quickly, and immediately begin recording the absorbance at 254 nm.[7]
-
Data Acquisition: Record the increase in A₂₅₄ for a period of 3-5 minutes.[7]
Data Analysis and Calculation
-
Determine the Rate: Calculate the change in absorbance per minute (ΔA₂₅₄/min) from the initial, linear portion of the reaction curve.[7]
-
Calculate Enzyme Activity: Use the following formula to calculate the enzyme units per mg of protein.[7]
Units/mg = (ΔA₂₅₄/min) / (0.36 x mg enzyme/mL reaction mixture)
Where 0.36 is the molar extinction coefficient for hippuric acid under these conditions.[7]
Experimental Workflow Diagram
The workflow for the Carboxypeptidase A assay is outlined in the diagram below.
Caption: Workflow for the spectrophotometric assay of Carboxypeptidase A activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. N-Hippuryl-L-phenylalanine | C18H18N2O4 | CID 38988871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. Hippuryl-L-phenylalanine(212-016-7) - Creative Enzymes [creative-enzymes.com]
- 6. Hippuryl-L-phenylalanine - Protheragen [obesityscientific.com]
- 7. Carboxypeptidase A - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. elastin.com [elastin.com]
